1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate
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Overview
Description
1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate can be achieved through several methods. One common approach involves the reaction of dimethyl but-2-enedioate with 2-methoxyaniline under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties and use in protecting group chemistry.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and other industrial chemicals.
Uniqueness
1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate is unique due to its specific structural features and the combination of functional groups it possesses. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
dimethyl 2-(2-methoxyanilino)but-2-enedioate |
InChI |
InChI=1S/C13H15NO5/c1-17-11-7-5-4-6-9(11)14-10(13(16)19-3)8-12(15)18-2/h4-8,14H,1-3H3 |
InChI Key |
LVXQPSXJHNIWRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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